Methyl 6-amino-2-iodo-3-methylbenzoate
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Overview
Description
Methyl 6-amino-2-iodo-3-methylbenzoate: is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-iodo-3-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 3-methylbenzoic acid, followed by esterification with methanol to form methyl 2-iodo-3-methylbenzoate.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it into different amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, and organometallic reagents in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: Methyl 6-amino-2-iodo-3-methylbenzoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or modulation of biological pathways. The iodine atom and amino group play crucial roles in binding interactions and reactivity .
Comparison with Similar Compounds
Methyl 3-amino-2-methylbenzoate: Lacks the iodine atom, leading to different reactivity and applications.
Methyl 4-iodo-3-methylbenzoate: Similar structure but with the iodine atom in a different position, affecting its chemical behavior.
2-Iodo-3-methylbenzoic acid: Contains a carboxylic acid group instead of a methyl ester, leading to different chemical properties.
Uniqueness: Methyl 6-amino-2-iodo-3-methylbenzoate is unique due to the presence of both an iodine atom and an amino group on the benzoate ring, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 6-amino-2-iodo-3-methylbenzoate |
InChI |
InChI=1S/C9H10INO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
GBPDDFLWRXRJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)OC)I |
Origin of Product |
United States |
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